molecular formula C16H24N2O2 B2353750 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea CAS No. 1351602-99-7

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea

Cat. No. B2353750
CAS RN: 1351602-99-7
M. Wt: 276.38
InChI Key: TXQLYDXDUINGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea, also known as CHU, is an organic compound that has been widely used in scientific research. CHU is a urea derivative that has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is complex and involves the inhibition of various enzymes and proteins. One of the primary targets of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is the protein kinase C (PKC) enzyme, which plays a critical role in cellular signaling pathways. 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of PKC by binding to the enzyme and preventing it from phosphorylating its target proteins. Additionally, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of other enzymes, including the MAPK enzyme, which is involved in cellular proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea are diverse and depend on the specific cellular processes being studied. In cancer cells, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. Additionally, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of various enzymes involved in inflammation and immune responses, making it a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these molecules in various cellular processes and to develop potential therapeutic agents that target these molecules. However, one of the limitations of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea. One area of interest is the development of new synthetic methods for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential therapeutic applications of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea in various diseases, including cancer and autoimmune disorders. Finally, researchers are interested in studying the long-term effects of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea on cellular processes and the potential risks associated with its use in humans.
Conclusion
In conclusion, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is a valuable tool for studying various cellular processes and has significant potential for use in therapeutic applications. Its ability to selectively inhibit the activity of specific enzymes and proteins makes it a valuable tool for studying the role of these molecules in various cellular processes. While there are limitations to its use, researchers continue to explore the potential applications of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is a multistep process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is through the reaction of cyclohexyl isocyanate and m-toluidine in the presence of a solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere and requires careful monitoring of temperature and reaction time to ensure optimal yield.

Scientific Research Applications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. One of the primary applications of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes. Additionally, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea has been used to study the role of various proteins in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-9-14(10-12)18-16(20)17-11-15(19)13-7-3-2-4-8-13/h5-6,9-10,13,15,19H,2-4,7-8,11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLYDXDUINGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(m-tolyl)urea

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